

# 4,5-Dimethylisoxazole-3-carboxylic acid CAS number and properties

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## Compound of Interest

**Compound Name:** 4,5-Dimethylisoxazole-3-carboxylic acid

**Cat. No.:** B026824

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An In-depth Technical Guide to **4,5-Dimethylisoxazole-3-carboxylic Acid**

## Introduction

**4,5-Dimethylisoxazole-3-carboxylic acid**, identified by the CAS number 100047-61-8, is a heterocyclic compound featuring an isoxazole ring substituted with two methyl groups and a carboxylic acid group.<sup>[1][2][3][4]</sup> This molecule serves as a valuable building block in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.<sup>[2]</sup> Its structural framework is of significant interest to researchers in medicinal chemistry due to the prevalence of the isoxazole motif in various biologically active molecules. Notably, derivatives of isoxazole-3-carboxylic acid have been investigated for their potential as anti-inflammatory agents through the inhibition of leukotriene biosynthesis.<sup>[5]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, biological relevance, and associated experimental protocols for researchers, scientists, and professionals in drug development.

## Chemical and Physical Properties

The key physicochemical properties of **4,5-Dimethylisoxazole-3-carboxylic acid** are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Source(s)
CAS Number	100047-61-8	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>6</sub> H <sub>7</sub> NO <sub>3</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	141.13 g/mol	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	White solid / Beige Powder	<a href="#">[2]</a>
Boiling Point	318.7 °C at 760 mmHg	<a href="#">[2]</a>
Density	1.276 g/cm <sup>3</sup>	<a href="#">[2]</a>
Flash Point	146.5 °C	<a href="#">[2]</a>
Vapor Pressure	0.000148 mmHg at 25°C	<a href="#">[2]</a>
Refractive Index	1.513	<a href="#">[2]</a>
LogP	0.98960	<a href="#">[2]</a>
PSA (Polar Surface Area)	63.33 Å <sup>2</sup>	<a href="#">[2]</a>
Solubility	No specific data available. General solubility for similar small carboxylic acids suggests solubility in polar organic solvents like methanol, ethanol, and DMSO.	

## Synthesis and Experimental Protocols

The synthesis of isoxazole carboxylic acids can be achieved through various routes. A common and effective method for obtaining the carboxylic acid is through the hydrolysis of its corresponding ester derivative. Below is a representative protocol adapted from established methods for analogous compounds.[\[6\]](#)[\[7\]](#)

### Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol describes the synthesis of **4,5-Dimethylisoxazole-3-carboxylic acid** from its ethyl ester precursor, ethyl 4,5-dimethylisoxazole-3-carboxylate.

**Materials:**

- Ethyl 4,5-dimethylisoxazole-3-carboxylate
- Sodium hydroxide (NaOH)
- Tetrahydrofuran (THF)
- Methanol (MeOH)
- Water (deionized)
- Hydrochloric acid (HCl), 6 N aqueous solution
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Round-bottom flask with magnetic stirrer
- Separatory funnel
- Rotary evaporator

**Procedure:**

- Dissolution: In a round-bottom flask, dissolve ethyl 4,5-dimethylisoxazole-3-carboxylate (1 equivalent) in a mixture of THF and methanol (e.g., a 1:1 volume ratio).
- Hydrolysis: To the stirred solution, add an aqueous solution of sodium hydroxide (e.g., 5 N, 2-3 equivalents).
- Reaction: Allow the reaction mixture to stir at room temperature for 8-20 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Solvent Removal: Upon completion, remove the organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.

- Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify to a pH of approximately 2 by the dropwise addition of 6 N HCl. A precipitate should form.
- Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with ethyl acetate (3 times).
- Washing: Combine the organic extracts and wash with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude **4,5-Dimethylisoxazole-3-carboxylic acid** as a solid.
- Purification (Optional): The product can be further purified by recrystallization from an appropriate solvent system if necessary.

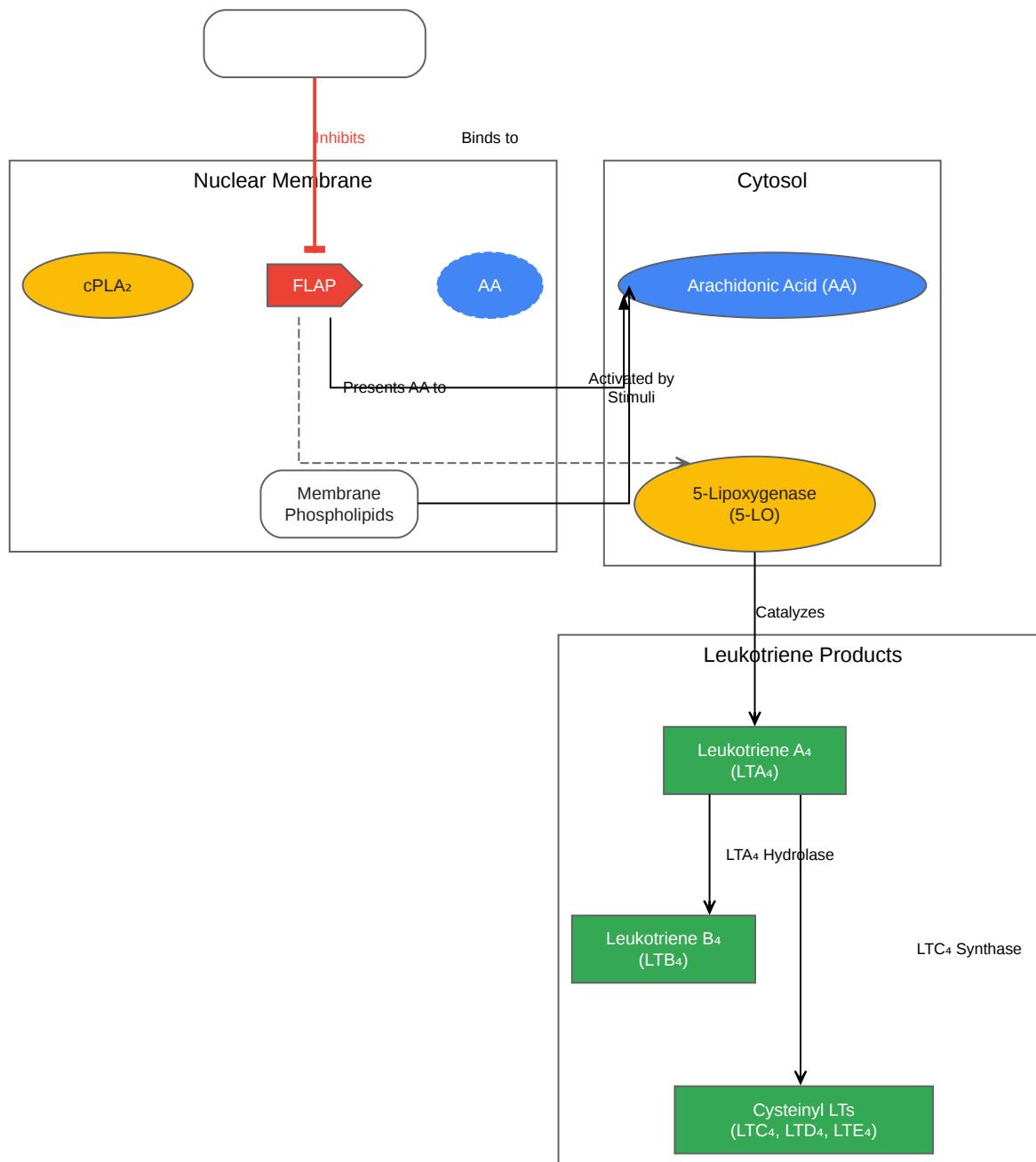
## Biological Activity and Signaling Pathway

Derivatives of 4,5-diarylisoazole-3-carboxylic acid have been identified as potent inhibitors of leukotriene (LT) biosynthesis.<sup>[5]</sup> Leukotrienes are pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma and arthritis. The key enzyme in their synthesis is 5-lipoxygenase (5-LO), which requires the 5-lipoxygenase-activating protein (FLAP) to access its substrate, arachidonic acid (AA).<sup>[1][8][9][10]</sup>

FLAP acts as a transfer protein, binding arachidonic acid released from the cell membrane and presenting it to 5-LO.<sup>[1][11]</sup> By inhibiting FLAP, compounds can effectively block the entire leukotriene synthesis cascade, reducing the production of both leukotriene B<sub>4</sub> (LTB<sub>4</sub>) and the cysteinyl leukotrienes (LTC<sub>4</sub>, LTD<sub>4</sub>, LTE<sub>4</sub>). This mechanism makes FLAP an attractive target for the development of novel anti-inflammatory drugs.

## Diagram: Leukotriene Biosynthesis Pathway and Inhibition

The following diagram illustrates the signaling pathway for leukotriene synthesis and the proposed point of intervention for isoxazole-based inhibitors.

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Caption: Leukotriene synthesis pathway and the inhibitory action of isoxazole derivatives on FLAP.

## Experimental Protocol: 5-LOX Inhibitory Assay (Cell-Based)

This protocol outlines a general method for evaluating the inhibitory activity of compounds like **4,5-Dimethylisoxazole-3-carboxylic acid** on the 5-LOX pathway in intact cells, such as human neutrophils.[\[5\]](#)[\[12\]](#)

### Materials:

- Test compound (e.g., **4,5-Dimethylisoxazole-3-carboxylic acid**) dissolved in DMSO.
- Isolated human neutrophils or a suitable cell line (e.g., Mono Mac 6).
- Calcium ionophore A23187.
- Phosphate-buffered saline (PBS) with calcium and magnesium.
- Methanol.
- Internal standard (e.g., PGB<sub>2</sub>).
- Solid-phase extraction (SPE) columns.
- HPLC system for analysis.

### Procedure:

- Cell Preparation: Isolate neutrophils from human blood or culture a suitable cell line. Resuspend the cells in PBS at a final concentration of approximately  $5-10 \times 10^6$  cells/mL.
- Pre-incubation: Aliquot the cell suspension. Add the test compound at various concentrations (typically from a stock solution in DMSO) to the cells. Include a vehicle control (DMSO only). Incubate for 15 minutes at 37°C.

- Stimulation: Initiate leukotriene synthesis by adding calcium ionophore A23187 (final concentration ~2.5  $\mu$ M).
- Incubation: Continue the incubation at 37°C for 10-15 minutes.
- Reaction Termination: Stop the reaction by adding an equal volume of cold methanol containing an internal standard (e.g., PGB<sub>2</sub>).
- Extraction: Centrifuge the samples to pellet cell debris. Isolate the supernatant and purify the leukotrienes using solid-phase extraction (SPE).
- Analysis: Analyze the extracted samples by reverse-phase HPLC to quantify the amount of LTB<sub>4</sub> and its metabolites.
- Data Analysis: Calculate the percent inhibition of LTB<sub>4</sub> formation for each concentration of the test compound relative to the vehicle control. Determine the IC<sub>50</sub> value, which is the concentration of the compound that causes 50% inhibition.

## Safety and Handling

While a specific safety data sheet (SDS) for **4,5-Dimethylisoxazole-3-carboxylic acid** is not readily available, data from closely related isoxazole carboxylic acid derivatives suggest the following precautions.[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Hazard Identification: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[\[14\]](#)
- Personal Protective Equipment (PPE):
  - Eye/Face Protection: Wear chemical safety goggles or glasses conforming to EN166 or OSHA standards.[\[13\]](#)
  - Skin Protection: Wear appropriate protective gloves and a lab coat to prevent skin exposure.[\[13\]](#)
  - Respiratory Protection: Use in a well-ventilated area. If dust is generated, a particle filter respirator (e.g., N95) may be necessary.[\[13\]](#)

- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling.[16]
- Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[14]
- First Aid:
  - Eyes: Rinse immediately with plenty of water for at least 15 minutes. Seek medical attention.
  - Skin: Wash off with soap and plenty of water. If irritation persists, seek medical attention.
  - Inhalation: Move to fresh air. If symptoms occur, seek medical attention.
  - Ingestion: Clean mouth with water and drink plenty of water afterward. Seek medical attention if symptoms occur.[15]

This guide is intended for use by qualified professionals. Always consult a comprehensive Safety Data Sheet (SDS) for the specific compound before use and handle it in a controlled laboratory environment.

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